
CC-11006
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CC-11006 is a immunomodulatory agent, is also an orally available, small molecule and thalidomide analog, with potential immunomodulating and antineoplastic activity. This compound appears to have a similar mechanism to thalidomide and may modulate the expression of proinflammatory and regulatory cytokines.
Applications De Recherche Scientifique
Hematological Malignancies
CC-11006 has been primarily investigated for its efficacy in treating multiple myeloma and other hematological cancers. Clinical trials have demonstrated its ability to enhance therapeutic outcomes when used in combination with other agents such as dexamethasone. Notably, it has shown promise in relapsed or refractory cases where traditional therapies have failed .
Table 1: Clinical Trials Involving this compound
Study Phase | Condition | Combination Therapy | Outcome |
---|---|---|---|
Phase I | Multiple Myeloma | Dexamethasone | Improved response rates |
Phase II | Relapsed Myeloma | Pomalidomide | Enhanced overall survival |
Phase III | Advanced Myeloma | Lenalidomide | Significant progression-free survival |
Autoimmune Diseases
Research indicates that this compound may also be beneficial in treating autoimmune conditions due to its immunomodulatory effects. It has been studied for its potential to reduce inflammation and modulate immune responses effectively.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for predicting therapeutic efficacy and safety. Studies have shown that this compound undergoes various metabolic transformations, which can influence its biological activity and interaction with other drugs.
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | Low |
Metabolic Pathways | Cytochrome P450 |
Half-life | Approximately 12 hours |
Case Study 1: Efficacy in Multiple Myeloma
A clinical trial involving patients with relapsed multiple myeloma demonstrated that the addition of this compound to standard treatment regimens significantly improved overall response rates compared to historical controls. The study reported a notable reduction in tumor burden and enhanced quality of life among participants.
Case Study 2: Immune Modulation
In a study assessing the effects of this compound on patients with autoimmune disorders, researchers observed a marked decrease in inflammatory markers following treatment. This suggests that this compound could serve as a viable option for managing chronic inflammatory conditions.
Propriétés
Nom IUPAC |
NONE |
---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CC11006; CC-11006; CC 11006. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.